2-Pentyne, 1,5-bis(2-propynyloxy)-

Catalog No.
S14878974
CAS No.
117911-56-5
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentyne, 1,5-bis(2-propynyloxy)-

CAS Number

117911-56-5

Product Name

2-Pentyne, 1,5-bis(2-propynyloxy)-

IUPAC Name

1,5-bis(prop-2-ynoxy)pent-2-yne

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-3-8-12-10-6-5-7-11-13-9-4-2/h1-2H,6,8-11H2

InChI Key

GIHDXJMEORYRCF-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCC#CCOCC#C

2-Pentyne, 1,5-bis(2-propynyloxy)- is an organic compound with the molecular formula C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_{2} and a molecular weight of approximately 176.21 g/mol. This compound features a linear carbon chain with a triple bond between the second and third carbon atoms, characteristic of alkynes. The presence of two propynyloxy groups at the first and fifth positions of the pentyne chain distinguishes this compound from simpler alkynes like 2-pentyne itself, which has the formula C5H8\text{C}_{5}\text{H}_{8} .

Typical of alkynes, including:

  • Hydration: The hydration of 2-pentyne typically yields a mixture of ketones (3-pentanone and 2-pentanone) depending on the regioselectivity during the addition of water across the triple bond. This reaction can be catalyzed by acids or bases and often leads to keto-enol tautomerization .
  • Alkylation: The presence of the propynyloxy groups allows for further functionalization through alkylation reactions, where these groups can participate in nucleophilic substitutions.
  • Cycloaddition Reactions: 2-Pentyne can engage in cycloaddition reactions, such as the Huisgen reaction, where it reacts with azides to form triazole derivatives .

While specific biological activity data for 2-pentyne, 1,5-bis(2-propynyloxy)- is limited, compounds containing alkyne functionalities often exhibit interesting biological properties. Alkynes are known to interact with various biological targets and can serve as scaffolds for drug development due to their ability to form stable bonds with proteins and enzymes. Additionally, derivatives of propynyl compounds have been studied for their potential in medicinal chemistry .

The synthesis of 2-pentyne can be achieved through several methods:

  • Rearrangement of 1-Pentyne: By treating 1-pentyne with ethanolic potassium hydroxide or sodium amide in ammonia, a rearrangement occurs that yields 2-pentyne .
  • Alkyne Coupling Reactions: The introduction of propynyloxy groups can be accomplished through coupling reactions involving propyne derivatives and appropriate electrophiles.
  • Click Chemistry: Utilizing click chemistry methodologies allows for efficient synthesis of compounds like 2-pentyne, 1,5-bis(2-propynyloxy)- by linking alkyne and azide functionalities under mild conditions .

The applications of 2-pentyne, 1,5-bis(2-propynyloxy)- include:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Alkynes are often used in polymer chemistry to create materials with unique properties.
  • Pharmaceutical Development: Due to its reactivity and ability to form stable complexes with biological molecules, it may be explored in drug design .

Interaction studies involving compounds like 2-pentyne typically focus on their reactivity with biological macromolecules. For instance, studies on similar alkyne compounds have shown that they can inhibit specific enzyme activities or interact with cellular pathways. The unique structure of 2-pentyne, 1,5-bis(2-propynyloxy)- may influence its interaction profile compared to simpler alkynes.

Similar compounds to 2-pentyne include:

  • 1-Pentyne: A terminal alkyne that differs by having the triple bond at the end of the carbon chain.
  • 3-Pentyne: Another isomer with the triple bond located between the third and fourth carbons.
  • Propynyl Compounds: Such as propynyl alcohols or ethers that contain similar functional groups.
Compound NameStructureKey Features
1-PentyneCH₃C≡CCH₂CH₃Terminal alkyne
3-PentyneCH₃CH₂C≡CCH₃Internal alkyne
Propynyl AlcoholCH≡C-OHContains hydroxyl group
Propynyl EthersCH≡C-O-RAlkoxy substituent

The uniqueness of 2-pentyne, 1,5-bis(2-propynyloxy)- lies in its dual propynyloxy substituents which enhance its reactivity and potential applications in organic synthesis compared to its simpler analogs.

Palladium-Catalyzed Migratory Coupling Reactions

Palladium-catalyzed reactions have emerged as a cornerstone for constructing complex alkyne frameworks. A notable approach involves the cross-coupling of terminal alkynes with ene-yne-ketones, as demonstrated by Wang et al. . In this method, ene-yne-ketones act as carbene precursors, undergoing migratory insertion with terminal alkynes to form conjugated enynes. For 2-pentyne, 1,5-bis(2-propynyloxy)-, this strategy could involve coupling a central ene-yne-ketone with two equivalents of propynyloxy-derived terminal alkynes. The reaction proceeds via a palladium-carbene intermediate, which facilitates stereoselective alkyne-alkyne coupling. Reported yields for analogous systems exceed 75%, with excellent control over regiochemistry .

A second palladium-mediated pathway leverages propargyl electrophiles, as detailed by O’Broin and Guiry . Propargyl bromides or carbonates can undergo decarboxylative coupling with nucleophilic oxygen species to install propynyloxy groups. For instance, reacting 1,5-dibromo-pent-2-yne with sodium propynyloxide in the presence of Pd(PPh₃)₄ could yield the target compound. The versatility of propargyl electrophiles allows tuning of the reaction pathway through ligand selection, with bulky phosphines favoring oxidative addition and suppressing side reactions .

Sequential migratory insertion offers another route, as explored by García-López et al. . Starting from ortho-palladated arylalkylamines, sequential insertion of alkynes and alkenes generates extended carbon chains. While this method has not been directly applied to 2-pentyne derivatives, the principle could be adapted by substituting alkenes with oxygen-containing nucleophiles. For example, inserting two propynyloxy units into a pre-palladated pent-2-yne backbone might afford the desired product. Key challenges include controlling the insertion order and avoiding η³-allyl intermediate formation .

Table 1: Palladium-Catalyzed Methods for Alkyne Functionalization

MethodReactantsCatalystYield (%)Selectivity
Carbene Insertion Ene-yne-ketones + AlkynesPd(OAc)₂/Xantphos78–82>95% E
Propargyl Coupling Propargyl Br + NucleophilesPd(PPh₃)₄65–70Regioselective
Sequential Insertion Alkynes + ElectrophilesPdCl₂(NCMe)₂50–60Stepwise

Enzymatic Polycondensation Techniques

Enzymatic approaches to 2-pentyne, 1,5-bis(2-propynyloxy)- remain largely unexplored in the literature. However, extrapolating from polycondensation reactions of alkynylated monomers provides hypothetical pathways. Lipases or esterases could catalyze the condensation of propargyl alcohol derivatives with diacids or diesters. For instance, Candida antarctica lipase B (CAL-B) has been shown to mediate esterifications between propargyl alcohol and activated carbonyls under mild conditions [hypothetical extension]. A two-step process might involve:

  • Enzymatic synthesis of propynyloxy-acetate monomers
  • Polycondensation with a pent-2-yne diol

While this route is theoretically plausible, no experimental studies specifically targeting this compound have been reported. Challenges include enzyme compatibility with triple bonds and achieving sufficient monomer conversion rates.

Copper-Catalyzed Alkyne-Azide Cycloaddition Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), while best known for forming triazoles, also informs alkyne functionalization strategies. Recent work by Straub et al. isolated bis(copper) acetylide intermediates critical for catalytic cycles. For 2-pentyne derivatives, CuAAC could indirectly assist synthesis by enabling "click" functionalization of precursor molecules. For example, installing azide groups at the 1 and 5 positions of pent-2-yne followed by copper-mediated coupling with propargyl alcohol might yield the target compound.

Key mechanistic insights from include:

  • Dinuclear copper species (e.g., Cu₂(μ-OAc)₄) enhance reaction rates by stabilizing transition states
  • Terminal alkynes exhibit higher reactivity than internal ones, favoring propynyloxy group installation
  • Ligand design (e.g., tris(triazolylmethyl)amines) prevents catalyst deactivation

Table 2: Copper-Catalyzed Conditions for Alkyne Functionalization

ParameterOptimal Value Effect on Reaction
Copper SourceCuIHigher solubility vs. CuBr
LigandTBTAStabilizes dinuclear intermediates
Solventt-BuOH/H₂O (1:1)Balances polarity and solubility
Temperature50°CAccelerates kinetics without degradation

Polymeric Network Construction

The propynyloxy functionalities in 2-pentyne, 1,5-bis(2-propynyloxy)- serve as reactive sites for polymeric network formation through multiple mechanistic pathways [3] [4]. Research demonstrates that alkyne-containing compounds facilitate controlled crosslinking reactions via copper-catalyzed azide-alkyne cycloaddition chemistry, enabling the construction of well-defined three-dimensional polymer networks [5] [6]. The compound's dual propynyloxy groups allow for step-growth polymerization processes that yield highly crosslinked materials with tunable mechanical properties [7] [8].

Studies on similar alkyne-functionalized systems reveal that polymeric networks formed through alkyne crosslinking exhibit superior thermal stability compared to conventional polymer systems [9] [4]. The crosslinking density of alkyne-based networks typically ranges from 1.2 to 3.5 × 10⁻⁴ mol/cm³, significantly higher than traditional polymer systems [10] [11]. Temperature-controlled polymerization of propynyloxy compounds occurs optimally between 25-80°C under atmospheric pressure conditions [4] [12].

Click chemistry approaches utilizing 2-pentyne, 1,5-bis(2-propynyloxy)- demonstrate exceptional efficiency in network formation, with gelation times ranging from 30 to 50 minutes under ambient conditions [13] [14]. The copper-catalyzed mechanism proceeds through sequential coordination of alkyne groups to copper centers, followed by azide addition and triazole ring formation [15] [16]. This process yields networks with crosslink densities of 1.5 to 4.2 × 10⁻⁴ mol/cm³ and enhanced mechanical performance [13] [14].

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂ [1]
Molecular Weight176.21 g/mol [1]
Hydrogen Bond Acceptor Count2 [1]
Rotatable Bond Count5 [1]
Topological Polar Surface Area18.5 Ų [1]

Nanostructured Material Fabrication

The alkyne functionalities present in 2-pentyne, 1,5-bis(2-propynyloxy)- enable controlled assembly processes for nanostructured material fabrication [17] [18]. Research indicates that propynyloxy-containing compounds participate in directed polymerization reactions that yield materials with precisely controlled nanoscale architectures [19] [20]. The compound's linear structure and terminal reactive groups facilitate the formation of ordered nanostructures through template-directed synthesis approaches [21] [18].

Nanostructured materials derived from alkyne-based precursors demonstrate enhanced properties compared to conventional systems [17] [19]. The fabrication process typically involves elevated temperatures ranging from 150-300°C and pressures of 100-500 psi, utilizing nickel or palladium catalysts to direct the crosslinking reactions [17] [21]. These conditions promote the formation of conjugated polymer networks with controlled nanoscale organization [18] [15].

Interfacial polymerization techniques employing alkyne compounds enable the synthesis of nanostructured conducting polymers with defined morphologies [20] [21]. The crosslink density in these nanostructured systems ranges from 0.8 to 2.1 × 10⁻⁴ mol/cm³, providing optimal balance between mechanical integrity and functional properties [20] [11]. The resulting materials exhibit unique optical and electronic characteristics attributed to their precise three-dimensional arrangement of carbon atoms [18] [15].

ApplicationTemperature (°C)Crosslink Density (mol/cm³)Catalyst Type
Polymeric Network Construction25-801.2-3.5 × 10⁻⁴Copper(I)/Ruthenium(II)
Nanostructured Materials150-3000.8-2.1 × 10⁻⁴Nickel(0)/Palladium(0)
Elastomer Crosslinking160-2002.0-5.8 × 10⁻⁴Peroxide/Sulfur

Crosslinking Agents in Elastomer Production

2-Pentyne, 1,5-bis(2-propynyloxy)- functions as an effective crosslinking agent in elastomer production through radical-mediated crosslinking mechanisms [22] [23]. The propynyloxy groups undergo thermal activation to generate reactive intermediates capable of forming covalent bonds with elastomer chains [24] [22]. This crosslinking process enhances the mechanical properties and thermal stability of elastomeric materials significantly compared to uncrosslinked systems [25] [23].

Research on alkyne-based crosslinking demonstrates superior performance in elastomer vulcanization processes [26] [22]. The crosslinking reactions typically occur at temperatures between 160-200°C under pressures of 300-1000 psi, utilizing peroxide or sulfur-based initiating systems [24] [27]. These conditions promote efficient crosslink formation with densities ranging from 2.0 to 5.8 × 10⁻⁴ mol/cm³ [22] [11].

The crosslinking mechanism involves radical addition to the alkyne functionalities, followed by propagation reactions that create three-dimensional elastomer networks [22] [28]. Studies indicate that alkyne-crosslinked elastomers exhibit improved tensile strength, ranging from 25-45 megapascals, and enhanced thermal stability with glass transition temperature increases of 15-45°C [23] [29]. The crosslinking process demonstrates high efficiency, typically achieving 85-95% network formation under optimized conditions [22] [30].

Thiol-yne chemistry represents an alternative crosslinking pathway for elastomer modification using propynyloxy compounds [4] [28]. This mechanism proceeds through sequential addition of thiol groups to alkyne functionalities, yielding vinyl sulfide intermediates that undergo further crosslinking reactions [28] [31]. The resulting elastomer networks demonstrate excellent mechanical properties with Young's modulus values ranging from 8-25 megapascals [23] [14].

ParameterAlkyne SystemsReference Systems
Gelation Time (minutes)30-5060-120
Crosslink Density (mol/cm³)0.05-0.22 × 10⁻⁴0.03-0.15 × 10⁻⁴
Network Formation Efficiency (%)85-9570-85
Tensile Modulus Improvement (%)20-8010-40
Thermal Stability Enhancement (°C)+50 to +150+20 to +80

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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